![molecular formula C22H25N5O2 B2714637 N-benzyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1006785-01-8](/img/structure/B2714637.png)
N-benzyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
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Description
N-benzyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity and Molecular Docking Studies
Compounds with benzyl-quinazolinone analogues have demonstrated significant in vitro antitumor activity. A study explored the synthesis and evaluation of a series of these compounds, revealing broad-spectrum antitumor properties with some being nearly 1.5–3.0-fold more potent compared to 5-fluorouracil. Molecular docking studies provided insights into their mechanism of action, suggesting potential as leads in cancer therapy research (Al-Suwaidan et al., 2016).
Synthesis and Antibacterial Activity
Research on 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H) ones demonstrated their synthesis and evaluation for antibacterial and antifungal activities. These compounds showed a broad spectrum of activity against various microorganisms, suggesting their potential for development into new antimicrobial agents (Patel, Patel, & Barat, 2010).
Catalytic Performance in Organic Synthesis
A novel mixed-ligand Cu(II) Schiff base complex derived from pyrazole-acetamide was synthesized and characterized. This complex exhibited significant catalytic activity in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, highlighting its utility in facilitating organic transformations and the synthesis of heterocyclic compounds (Ebrahimipour et al., 2018).
Anticonvulsant Activity
The synthesis of alkanamide derivatives bearing heterocyclic rings such as pyrazole, triazole, and imidazole showed that these compounds possess anticonvulsant activity. Their evaluation in the maximal electroshock test suggested that certain structural modifications can lead to compounds with potential applications in epilepsy treatment (Tarikogullari et al., 2010).
Antioxidant Activity
Pyrazole-acetamide derivatives were synthesized and assessed for their antioxidant activity using various in vitro assays. These studies indicated that such compounds could serve as significant antioxidants, which might be beneficial in combating oxidative stress-related diseases (Chkirate et al., 2019).
properties
IUPAC Name |
N-benzyl-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-15-12-16(2)27(25-15)22-24-19-11-7-6-10-18(19)21(29)26(22)14-20(28)23-13-17-8-4-3-5-9-17/h3-5,8-9,12H,6-7,10-11,13-14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSLMEPLZPRQRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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